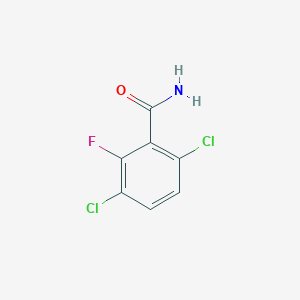

3,6-Dichloro-2-fluorobenzamide

Description

3,6-Dichloro-2-fluorobenzamide (CAS: 339100-95-7) is a halogenated benzamide derivative with chlorine atoms at positions 3 and 6, a fluorine atom at position 2, and an amide functional group. Its molecular formula is C₇H₄Cl₂FNO, with a molecular weight of 208.02 g/mol . The compound is commercially available in high purity (97%) and is used in research and industrial applications, though specific biological or pesticidal roles are less documented compared to structurally related benzamides .

Properties

IUPAC Name |

3,6-dichloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGHBQNKCZPAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306566 | |

| Record name | 3,6-Dichloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916420-64-9 | |

| Record name | 3,6-Dichloro-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916420-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-fluorobenzamide typically involves the reaction of 3,6-dichloro-2-fluorobenzoic acid with ammonia or an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound often utilizes large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Scientific Research Applications

3,6-Dichloro-2-fluorobenzamide has been studied for its diverse applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further therapeutic development.

- Antimicrobial Properties : The compound displays antimicrobial activity against several bacterial strains and fungi, suggesting its utility in treating infections. Studies have reported its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

Agrochemicals

- Pesticide Development : Fluorinated compounds like this compound are being explored in the development of new pesticides. The incorporation of fluorine is known to enhance the biological activity and stability of agrochemicals . This compound may serve as an intermediate in synthesizing more complex pesticide formulations.

Materials Science

- Polymer Chemistry : The unique properties of this compound allow it to be used in synthesizing novel polymers with specific functionalities. Its reactivity can be harnessed to create materials with enhanced thermal stability and chemical resistance.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on A549 human lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to control treatments. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, this compound was tested against various bacterial strains. The results indicated that the compound effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, demonstrating potential as a new antimicrobial agent.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Patterns and Electronic Effects

The unique substitution pattern of 3,6-Dichloro-2-fluorobenzamide distinguishes it from other halogenated benzamides:

- Chlorine vs. Fluorine Positioning: Unlike diflubenzuron (CAS: 35367-38-5), a 2,6-difluoro-4-chlorophenyl benzamide insecticide, this compound lacks the urea linkage but shares a similar halogenated aromatic backbone.

- Trifluoromethyl Derivatives : 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS: 186517-42-0) introduces a CF₃ group at position 6, significantly altering lipophilicity and steric bulk compared to this compound. This substitution may improve pesticidal activity due to increased membrane permeability .

Table 1: Substituent Comparison of Selected Benzamides

Biological Activity

3,6-Dichloro-2-fluorobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound features a unique substitution pattern that enhances its interaction with various biological targets. The compound's mechanism of action primarily involves enzyme inhibition and modulation of protein interactions. It can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. This binding often results in the inhibition of critical cellular processes, making it a valuable candidate for therapeutic applications.

Biological Activities

The compound exhibits several notable biological activities:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect cell cycle progression and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a potential candidate for developing new antibacterial agents. The fluorine atom's presence in its structure is believed to enhance its efficacy against certain bacterial strains .

- Anti-inflammatory Effects : Emerging evidence points to the compound's ability to modulate inflammatory responses, possibly by influencing cytokine production and leukocyte activity .

1. Anticancer Activity

A study involving MCF10A cells demonstrated that treatment with this compound resulted in significant alterations in cell cycle dynamics. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer agent .

2. Antimicrobial Efficacy

In a comparative analysis with other fluorinated benzamides, this compound exhibited superior antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of non-fluorinated analogs, indicating the importance of fluorination in enhancing antimicrobial properties .

3. Anti-inflammatory Properties

Research showed that this compound could reduce the production of pro-inflammatory cytokines like TNF-α in vitro. This effect suggests potential applications in treating inflammatory diseases where cytokine modulation is beneficial .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant | High | Moderate |

| 2,6-Difluorobenzamide | Moderate | Moderate | Low |

| 3-Chlorobenzamide | Low | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,6-Dichloro-2-fluorobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3,6-dichloro-2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by amidation with ammonia or a primary amine. Reaction optimization should focus on solvent choice (e.g., anhydrous THF or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 acid/amine) to maximize yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation. Use PPE (gloves, goggles) due to potential irritancy. Waste must be neutralized (e.g., with dilute NaOH) and disposed via certified hazardous waste services, as improper handling risks environmental contamination .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS.

- Structural Confirmation : ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons; δ 165–170 ppm for carbonyl in ¹³C) and FT-IR (amide C=O stretch ~1680 cm⁻¹).

- Elemental Analysis : Validate Cl/F content via combustion analysis or X-ray fluorescence .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic properties (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in agrochemical pathways) assesses binding affinity. Compare results with experimental bioassays to refine models .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzamide analogs?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from cytotoxicity. Analyze batch-specific impurities (via LC-MS) that may affect results. Meta-analyses of literature data should account for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for agrochemical applications?

- Methodological Answer : Systematically modify substituents (e.g., replacing Cl with CF₃ or varying fluorination patterns) and test pesticidal activity against target organisms (e.g., Spodoptera frugiperda). Use QSAR models to correlate logP, polar surface area, and steric parameters with efficacy. Prioritize derivatives with <50 nM IC₅₀ in enzyme inhibition assays .

Q. What experimental designs are optimal for studying degradation pathways of this compound in environmental matrices?

- Methodological Answer : Simulate environmental conditions (pH 5–9, UV exposure) and use LC-QTOF-MS to identify degradation products (e.g., dehalogenated or hydroxylated metabolites). Apply kinetic modeling (pseudo-first-order) to estimate half-lives. Compare aerobic/anaerobic pathways via soil slurry experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.